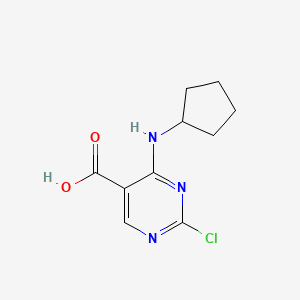
2-Chloro-4-(cyclopentylamino)pyrimidine-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Es ist durch das Vorhandensein eines Chloratoms in der 2-Position, einer Cyclopentylaminogruppe in der 4-Position und einer Carbonsäuregruppe in der 5-Position des Pyrimidinrings gekennzeichnet.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von 2-Chlor-4-(Cyclopentylamino)pyrimidin-5-carbonsäure beinhaltet typischerweise die Reaktion von 2-Chlorpyrimidin mit Cyclopentylamin unter kontrollierten Bedingungen. Die Reaktion wird in Gegenwart eines geeigneten Lösungsmittels wie Tetrahydrofuran (THF) und einer Base wie Natriumhydrid (NaH) durchgeführt. Das Reaktionsgemisch wird dann erhitzt, um die Bildung des gewünschten Produkts zu fördern .
Industrielle Produktionsmethoden: Industrielle Produktionsmethoden für diese Verbindung können ähnliche Synthesewege, aber in größerem Maßstab, beinhalten. Der Einsatz von kontinuierlichen Strömungsreaktoren und automatisierten Systemen kann die Effizienz und Ausbeute des Produktionsprozesses verbessern. Außerdem können Reinigungsschritte wie Umkristallisation oder Chromatographie eingesetzt werden, um die Verbindung in hoher Reinheit zu erhalten.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(cyclopentylamino)pyrimidine-5-carboxylic acid typically involves the reaction of 2-chloropyrimidine with cyclopentylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as tetrahydrofuran (THF), and a base, such as sodium hydride (NaH). The reaction mixture is then heated to promote the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Arten von Reaktionen: 2-Chlor-4-(Cyclopentylamino)pyrimidin-5-carbonsäure unterliegt verschiedenen Arten chemischer Reaktionen, darunter nukleophile Substitution, Oxidation und Reduktion. Das Vorhandensein des Chloratoms in der 2-Position macht es anfällig für nukleophile Angriffe, was zu Substitutionsreaktionen führt .
Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Organolithiumreagenzien wie Phenyllithium und Oxidationsmittel wie m-Chlorperbenzoesäure (m-CPBA). Die Reaktionen werden typischerweise unter wasserfreien Bedingungen und bei niedrigen Temperaturen durchgeführt, um die Regioselektivität und hohe Ausbeuten zu gewährleisten .
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die nukleophile Substitution mit Organolithiumreagenzien zur Bildung von C-4-substituierten Produkten führen, während die Oxidation mit m-CPBA zur Bildung von Sulfoxiden führen kann .
Wissenschaftliche Forschungsanwendungen
2-Chlor-4-(Cyclopentylamino)pyrimidin-5-carbonsäure hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung. In der Chemie wird es als Baustein für die Synthese komplexerer heterocyclischer Verbindungen verwendet. Außerdem kann es bei der Entwicklung neuer Pharmazeutika und Agrochemikalien eingesetzt werden.
Wirkmechanismus
Der Wirkmechanismus von 2-Chlor-4-(Cyclopentylamino)pyrimidin-5-carbonsäure beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen und Signalwegen. Es ist bekannt, dass die Verbindung die Aktivität bestimmter Enzyme und Rezeptoren hemmt, die an Entzündungsprozessen beteiligt sind. Beispielsweise kann es die Expression von Prostaglandin E2, induzierbarer Stickstoffmonoxid-Synthase und Tumornekrosefaktor-α hemmen und so Entzündungen reduzieren .
Wirkmechanismus
The mechanism of action of 2-Chloro-4-(cyclopentylamino)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and receptors involved in inflammatory processes. For example, it can inhibit the expression of prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α, thereby reducing inflammation .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
- 4-(Cyclopentylamino)-2-(Methylthio)pyrimidin-5-carbonsäure
- 2-Chlorpyrimidin
- 5-Chlor-2-(Methylthio)pyrimidin-4-carbonsäure
Einzigartigkeit: 2-Chlor-4-(Cyclopentylamino)pyrimidin-5-carbonsäure ist aufgrund des Vorhandenseins der Cyclopentylaminogruppe in der 4-Position einzigartig, die spezifische chemische und biologische Eigenschaften verleiht.
Eigenschaften
Molekularformel |
C10H12ClN3O2 |
|---|---|
Molekulargewicht |
241.67 g/mol |
IUPAC-Name |
2-chloro-4-(cyclopentylamino)pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C10H12ClN3O2/c11-10-12-5-7(9(15)16)8(14-10)13-6-3-1-2-4-6/h5-6H,1-4H2,(H,15,16)(H,12,13,14) |
InChI-Schlüssel |
HOLLUKAWHLFZAQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)NC2=NC(=NC=C2C(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















